N,N',N''-Tris(4-phenylbutyl)benzene-1,3,5-trimethanamine
N,N',N''-Tris(4-phenylbutyl)benzene-1,3,5-trimethanamine
RE 1492 is an oligoamine that when combined with antithrombic drugs give it an antiplatelet effect.
Brand Name:
Vulcanchem
CAS No.:
112169-14-9
VCID:
VC0541142
InChI:
InChI=1S/C39H51N3/c1-4-16-34(17-5-1)22-10-13-25-40-31-37-28-38(32-41-26-14-11-23-35-18-6-2-7-19-35)30-39(29-37)33-42-27-15-12-24-36-20-8-3-9-21-36/h1-9,16-21,28-30,40-42H,10-15,22-27,31-33H2
SMILES:
C1=CC=C(C=C1)CCCCNCC2=CC(=CC(=C2)CNCCCCC3=CC=CC=C3)CNCCCCC4=CC=CC=C4
Molecular Formula:
C39H51N3
Molecular Weight:
561.8 g/mol
N,N',N''-Tris(4-phenylbutyl)benzene-1,3,5-trimethanamine
CAS No.: 112169-14-9
Inhibitors
VCID: VC0541142
Molecular Formula: C39H51N3
Molecular Weight: 561.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 112169-14-9 |
---|---|
Product Name | N,N',N''-Tris(4-phenylbutyl)benzene-1,3,5-trimethanamine |
Molecular Formula | C39H51N3 |
Molecular Weight | 561.8 g/mol |
IUPAC Name | N-[[3,5-bis[(4-phenylbutylamino)methyl]phenyl]methyl]-4-phenylbutan-1-amine |
Standard InChI | InChI=1S/C39H51N3/c1-4-16-34(17-5-1)22-10-13-25-40-31-37-28-38(32-41-26-14-11-23-35-18-6-2-7-19-35)30-39(29-37)33-42-27-15-12-24-36-20-8-3-9-21-36/h1-9,16-21,28-30,40-42H,10-15,22-27,31-33H2 |
Standard InChIKey | RPSXXPUMOFOJAV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCCCNCC2=CC(=CC(=C2)CNCCCCC3=CC=CC=C3)CNCCCCC4=CC=CC=C4 |
Canonical SMILES | C1=CC=C(C=C1)CCCCNCC2=CC(=CC(=C2)CNCCCCC3=CC=CC=C3)CNCCCCC4=CC=CC=C4 |
Appearance | Solid powder |
Description | RE 1492 is an oligoamine that when combined with antithrombic drugs give it an antiplatelet effect. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | N,N',N''-tris(4-phenylbutyl)benzene-1,3,5-trimethanamine RE 1492 RE-1492 |
Reference | 1: Rehse K, Ciborski T. Platelet aggregation inhibiting and anticoagulant effects of oligoamines, XXVI: Antiplatelet and antithrombotic effects of the oligoamine RE 1492 in combination with standard and future antithrombotic drugs. Arch Pharm (Weinheim). 1995 Apr;328(4):333-7. PubMed PMID: 7611829. 2: Kesselhut A, Ebel H, von Bruchhausen F, Rehse K. Platelet aggregation inhibiting and anticoagulant effects of oligoamines, XXV: Interactions of the oligoamine RE 1492 with biomembranes. Arch Pharm (Weinheim). 1995 Jan;328(1):21-7. PubMed PMID: 7695469. 3: Rehse K, Müller S. Platelet aggregation inhibiting and anticoagulant effects of oligoamines, XXIX: Influence of the antithrombotic oligoamine RE 1492 on the storage of red blood cells, morphology, their potassium and ATP content, hemolysis and viability. Arch Pharm (Weinheim). 1995 Apr;328(4):339-42. PubMed PMID: 7611830. 4: Neumann M, Müller S, Grosse J, Lerche D, Rehse K. Platelet aggregation inhibiting and anticoagulant effects of oligoamines, XXIII: Influence of the oligoamine RE 1492 on the deformability of red blood cells. Arch Pharm (Weinheim). 1994 Aug;327(8):497-501. PubMed PMID: 7944905. 5: Rehse K, Kaehler H, Kuberka H. [Aggregation inhibiting and anticoagulant effects of oligoamines. 13. Improvement in the storage of whole blood and erythrocyte suspensions with oligoamines]. Arch Pharm (Weinheim). 1990 Aug;323(8):475-9. German. PubMed PMID: 2278513. 6: Rehse K, Ciborski T, Müller B. Platelet aggregation inhibiting and anticoagulant effects of oligoamines, XXVII. Inhibition of leucocyte adherence to endothelium by the oligoamine RE 1492C and the NO-donor RE 2047. Arch Pharm (Weinheim). 1995 Feb;328(2):125-6. PubMed PMID: 7726736. |
PubChem Compound | 163878 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume